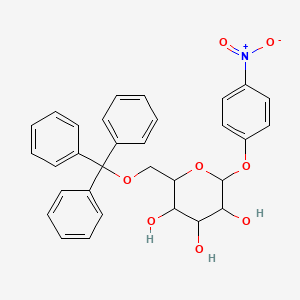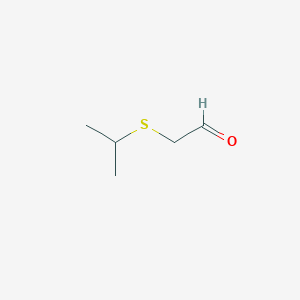
2-(Propan-2-ylsulfanyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-ylsulfanyl)acetaldehyde is an organic compound with the molecular formula C5H10OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Propan-2-ylsulfanyl)acetaldehyd kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von Isopropylmercaptan mit Acetaldehyd unter kontrollierten Bedingungen. Die Reaktion erfordert in der Regel einen Katalysator und wird bei einer bestimmten Temperatur durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 2-(Propan-2-ylsulfanyl)acetaldehyd große chemische Reaktoren umfassen, in denen die Reaktanten in genauen Verhältnissen kombiniert werden. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Verfahren wie Destillation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Propan-2-ylsulfanyl)acetaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Die Sulfanyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Entsprechende Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-ylsulfanyl)acetaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzymwechselwirkungen und Stoffwechselwegen befassen.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Propan-2-ylsulfanyl)acetaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen eingehen und so deren Funktion möglicherweise verändern. Die Sulfanyl-Gruppe kann ebenfalls an Redoxreaktionen beteiligt sein und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acetaldehyd: Ein einfacherer Aldehyd ohne die Sulfanyl-Gruppe.
Isopropylmercaptan: Enthält die Sulfanyl-Gruppe, aber keine Aldehyd-Funktionalität.
2-(Methylthio)acetaldehyd: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Isopropylgruppe.
Eigenschaften
Molekularformel |
C5H10OS |
|---|---|
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-propan-2-ylsulfanylacetaldehyde |
InChI |
InChI=1S/C5H10OS/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
ATGYXQXFCDNCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)
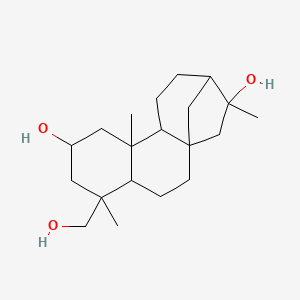
![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)
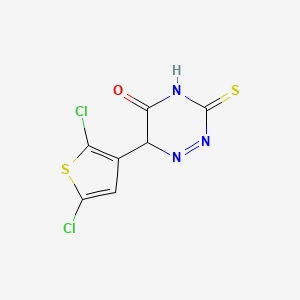
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)
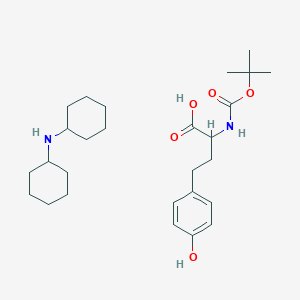
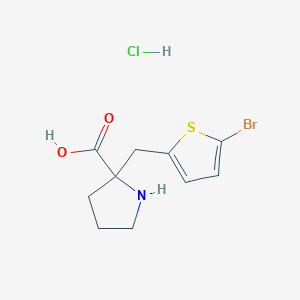
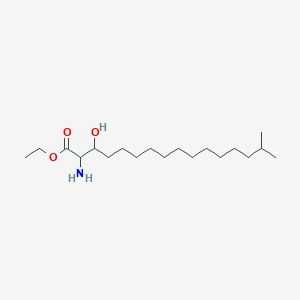
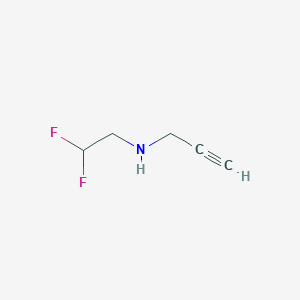
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
